2-(4-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenoxy group, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenoxy and methoxyphenyl groups. The final step involves the formation of the acetamide linkage.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized from hydrazides and carboxylic acids under dehydrating conditions.
Introduction of Fluorophenoxy Group: This step involves the reaction of a fluorophenol derivative with an appropriate electrophile.
Introduction of Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction.
Formation of Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to other heterocyclic structures.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced heterocycles or amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy and methoxyphenyl groups may facilitate binding to these targets, while the oxadiazole ring may play a role in the compound’s stability and reactivity. The exact pathways and molecular interactions would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenoxy)-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of the methoxyphenyl group.
2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines: Contains a piperazine ring instead of the oxadiazole ring.
4-((((4-fluorophenoxy)ac)hydrazono)methyl)-2-methoxyphenyl 4-butoxybenzoate: Contains a hydrazone linkage and a butoxybenzoate group.
Uniqueness
The uniqueness of 2-(4-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide lies in its combination of the fluorophenoxy, methoxyphenyl, and oxadiazole groups, which confer specific chemical and biological properties. This combination may result in unique reactivity, stability, and interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18FN3O4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide |
InChI |
InChI=1S/C19H18FN3O4/c1-25-15-6-2-13(3-7-15)19-22-18(27-23-19)10-11-21-17(24)12-26-16-8-4-14(20)5-9-16/h2-9H,10-12H2,1H3,(H,21,24) |
InChI Key |
AIOLDEGDSLBDGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.